The compound is synthesized from pyridine derivatives and is categorized under nitrogen-containing heterocycles. Its classification as an amine indicates that it contains a basic nitrogen atom with a lone pair of electrons, making it capable of acting as a nucleophile in chemical reactions.
The synthesis of [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride can be achieved through several methods, often involving the alkylation of 3-amino-5,6-dimethylpyridine.
The molecular structure of [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride can be analyzed using various spectroscopic techniques:
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride participates in various chemical reactions typical for amines:
The mechanism of action for [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride primarily involves its interaction with biological targets:
The physical and chemical properties of [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride include:
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride has several scientific applications:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals that methyl substituents at the 5- and 6-positions of the pyridine ring induce significant electronic redistribution. The Hammett constants (σₘ = -0.07 for 5-Me; σₘ = -0.09 for 6-Me) confirm moderate electron-donating effects, elevating the highest occupied molecular orbital (HOMO) energy by 1.8 eV compared to unsubstituted 3-aminomethylpyridine. This reduces the ring’s π-acidity, evidenced by a 15% decrease in the electrostatic potential at the nitrogen lone pair. Natural Bond Orbital (NBO) analysis further quantifies charge transfer: the C5-methyl group donates 8.2 kcal/mol of hyperconjugative energy to the ring’s π*-system, while the C6-methyl group contributes 9.1 kcal/mol due to reduced steric constraints [3].
Table 1: Electronic Parameters of Substituted Pyridine Rings
Position | Substituent | HOMO (eV) | LUMO (eV) | NBO Charge (e⁻) |
---|---|---|---|---|
3 | -CH₂NH₂ | -6.21 | -0.98 | -0.45 |
5 | -CH₃ | -5.87 | -0.85 | -0.31 |
6 | -CH₃ | -5.92 | -0.88 | -0.33 |
The aminomethyl group (-CH₂NH₂) exhibits two primary rotamers: gauche (dihedral angle C2-C3-CH₂-NH₂ = ±60°) and anti (180°). MP2/cc-pVTZ calculations show the gauche conformer is energetically favored by 2.1 kcal/mol due to n→σ* hyperconjugation between the nitrogen lone pair and the C-H σ* orbital. Intramolecular hydrogen bonding is absent, but steric interactions with the C6-methyl group raise the anti rotamer’s energy barrier to 4.3 kcal/mol. Solvent modeling (PCM, ε=78) reduces this barrier to 3.1 kcal/mol, indicating enhanced conformational flexibility in aqueous environments [3].
Molecular electrostatic potential (MEP) maps computed at the M06-2X/def2-TZVP level highlight nucleophilic hotspots. The aminomethyl nitrogen displays the most negative potential (-42 kcal/mol), surpassing the pyridine nitrogen (-28 kcal/mol). This contrast drives regioselective reactions: protonation occurs preferentially at the aliphatic amine (pKₐ = 9.2) versus the heterocyclic nitrogen (pKₐ = 5.8). In electrophilic substitutions, the ortho-directing capability of the aminomethyl group is attenuated by steric crowding from the 5,6-dimethyl groups, reducing reactivity at C2 and C4 by 30% compared to 3-aminomethylpyridine [3].
Tautomerism involving proton migration between the pyridine nitrogen and aminomethyl group is disfavored by ΔG = 18.7 kcal/mol. The energy barrier for intramolecular proton transfer exceeds 40 kcal/mol, rendering tautomers negligible at physiological pH. However, dihydrochloride salt formation stabilizes the zwitterionic form (pyridinium-NH-CH₂-), with N–H bond lengths optimized to 1.03 Å. This state enhances water solubility (log P = -1.2) via charge-assisted hydrogen bonding, as confirmed by Gibbs free energy of solvation (ΔG_solv = -15.3 kcal/mol) [3].
AutoDock Vina simulations against neurological targets (e.g., 5-HT₃ receptors) reveal binding poses stabilized by dual interactions: (1) salt bridges between the protonated aminomethyl group and Glu236 (binding energy = -8.2 kcal/mol), and (2) π-stacking of the dimethylpyridine ring with Phe227. The 5,6-dimethyl groups occupy a hydrophobic subpocket, improving affinity by 1.7-fold versus des-methyl analogs. For monoamine oxidases, the compound adopts a linear conformation, positioning the aminomethyl group near the FAD cofactor (distance = 3.5 Å) [3] [4].
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